molecular formula C23H24N2O3 B2895437 3-(cyclopentanecarboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide CAS No. 888454-41-9

3-(cyclopentanecarboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide

Cat. No. B2895437
CAS RN: 888454-41-9
M. Wt: 376.456
InChI Key: RJUFOYWQUATGOC-UHFFFAOYSA-N
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Description

3-(cyclopentanecarboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide, also known as CP-690,550, is a potent and selective inhibitor of Janus kinase 3 (JAK3). JAK3 is a member of the JAK family of non-receptor tyrosine kinases, which plays a crucial role in the signaling pathways of cytokine receptors. CP-690,550 has been shown to be effective in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Scientific Research Applications

Synthesis and Biological Evaluation

A body of research centers on the synthesis of novel compounds and their subsequent evaluation for biological activities. For example, studies have synthesized new derivatives of benzofuran carboxamide, focusing on developing bioactive chemical entities. These compounds were evaluated for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities, characterized by NMR, IR, Mass, and X-ray crystallographic techniques to confirm their structure (Lavanya, Sribalan, & Padmini, 2017).

Antiviral and Antimicrobial Activities

Another research avenue involves the synthesis and antiviral evaluation of compounds. For instance, novel series of 2-substituted benzofuran hydroxamic acids were synthesized as rigid analogs of simple phenyl hydroxamates. These compounds were evaluated for their in vitro and in vivo 5-lipoxygenase activity, revealing potent inhibitory effects on the enzyme. Modifications to enhance lipophilicity near the benzofuran nucleus were found to increase inhibitor potency, providing insights into structural activity relationships (Ohemeng et al., 1994).

Antioxidant and Anti-inflammatory Activities

Research has also been conducted on synthesizing compounds with antioxidant and anti-inflammatory activities. A study synthesized ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, evaluating their in vitro antioxidant properties and in vivo anti-inflammatory activities. The findings highlighted the potential of certain compounds, particularly those with phenolic substitution, to exhibit significant antioxidant and anti-inflammatory effects, comparable to standard drugs like diclofenac (Madhavi & Sreeramya, 2017).

properties

IUPAC Name

3-(cyclopentanecarbonylamino)-N-(4-ethylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-2-15-11-13-17(14-12-15)24-23(27)21-20(18-9-5-6-10-19(18)28-21)25-22(26)16-7-3-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUFOYWQUATGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(cyclopentanecarboxamido)-N-(4-ethylphenyl)benzofuran-2-carboxamide

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